molecular formula C12H17Cl2NO B1452467 2-(2-Chlorophenyl)-5,5-dimethylmorpholine hydrochloride CAS No. 1311315-91-9

2-(2-Chlorophenyl)-5,5-dimethylmorpholine hydrochloride

Cat. No.: B1452467
CAS No.: 1311315-91-9
M. Wt: 262.17 g/mol
InChI Key: HDVCACZQZHQSSD-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-5,5-dimethylmorpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a chlorophenyl group attached to the morpholine ring, which is further substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-5,5-dimethylmorpholine hydrochloride typically involves the reaction of 2-chlorophenylamine with 2,2-dimethyl-1,3-propanediol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the morpholine ring. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-5,5-dimethylmorpholine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of phenyl-substituted morpholine derivatives.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

2-(2-Chlorophenyl)-5,5-dimethylmorpholine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-5,5-dimethylmorpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-4,4-dimethylmorpholine hydrochloride
  • 2-(2-Chlorophenyl)-6,6-dimethylmorpholine hydrochloride
  • 2-(2-Bromophenyl)-5,5-dimethylmorpholine hydrochloride

Uniqueness

2-(2-Chlorophenyl)-5,5-dimethylmorpholine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(2-chlorophenyl)-5,5-dimethylmorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c1-12(2)8-15-11(7-14-12)9-5-3-4-6-10(9)13;/h3-6,11,14H,7-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVCACZQZHQSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(CN1)C2=CC=CC=C2Cl)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Chlorophenyl)-5,5-dimethylmorpholine hydrochloride
Reactant of Route 2
2-(2-Chlorophenyl)-5,5-dimethylmorpholine hydrochloride
Reactant of Route 3
2-(2-Chlorophenyl)-5,5-dimethylmorpholine hydrochloride
Reactant of Route 4
2-(2-Chlorophenyl)-5,5-dimethylmorpholine hydrochloride
Reactant of Route 5
2-(2-Chlorophenyl)-5,5-dimethylmorpholine hydrochloride
Reactant of Route 6
2-(2-Chlorophenyl)-5,5-dimethylmorpholine hydrochloride

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